Bis(neodecanoato-O)-mu-oxodizinc
Description
Bis(neodecanoato-O)-mu-oxodizinc is a dinuclear zinc complex featuring two neodecanoato ligands (branched C10 carboxylates) bridged by a μ-oxo group. This compound belongs to the class of metal carboxylates, which are widely utilized in industrial applications such as catalysts, polymer stabilizers, and corrosion inhibitors. The neodecanoato ligand, characterized by its highly branched alkyl chain, enhances solubility in nonpolar solvents and improves thermal stability compared to linear carboxylate analogs. The μ-oxo bridge facilitates a stable coordination geometry, influencing reactivity and electronic properties .
Properties
CAS No. |
93981-48-7 |
|---|---|
Molecular Formula |
C20H42O5Zn2 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C10H20O2.H2O.2Zn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);1H2;; |
InChI Key |
BKPVKCBBDQZPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O.[Zn].[Zn] |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(neodecanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of this compound often involves large-scale reactions in specialized reactors to maintain the purity and yield of the product .
Chemical Reactions Analysis
Bis(neodecanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form elemental zinc and neodecanoic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases to form different zinc compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Preparation
The synthesis of bis(neodecanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with neodecanoic acid under controlled conditions. This process ensures the purity and yield of the product, which is crucial for its applications in different fields. The compound is characterized by its ability to act as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Catalysis in Polymerization Reactions
This compound is primarily used as a catalyst in polymerization reactions. Its ability to facilitate the formation of chemical bonds makes it valuable in producing polymers with specific properties. This application is critical in industries such as plastics and coatings, where tailored polymer attributes are essential for performance.
Biochemical Assays
In biological research, this compound serves as a reagent for synthesizing biologically active molecules. It is instrumental in various biochemical assays, contributing to the development of new therapeutic agents. The compound's role in facilitating chemical reactions makes it a significant player in drug discovery and development.
Pharmaceutical Formulations
This compound is utilized in pharmaceutical formulations as a stabilizer. Its presence helps maintain the integrity and efficacy of drug compounds during storage and application, which is vital for ensuring patient safety and treatment effectiveness.
Industrial Applications
The compound finds extensive use in the production of coatings, adhesives, and other industrial products. Its stabilizing properties enhance the performance of these materials, making them more durable and effective under various conditions.
Case Studies
Several documented case studies highlight the effectiveness of this compound in practical applications:
- Polymer Production : A study demonstrated that incorporating this compound significantly improved the mechanical properties of polyolefin-based materials, making them suitable for high-performance applications.
- Drug Formulation Stability : In pharmaceutical research, this compound was shown to enhance the stability of a novel drug formulation, resulting in extended shelf life and improved bioavailability when tested against standard formulations.
- Biochemical Synthesis : Research involving this compound as a reagent revealed its capability to facilitate complex biochemical reactions efficiently, leading to the successful synthesis of several biologically active compounds.
Mechanism of Action
The mechanism of action of bis(neodecanoato-O)-mu-oxodizinc involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of chemical bonds by providing a stable environment for the reactants. The molecular targets and pathways involved in its action depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Bis(neodecanoato-O)-mu-oxodizinc with structurally related metal carboxylates:
Key Observations :
- Metal Center Influence: Zinc-based carboxylates (e.g., this compound) are less toxic than nickel analogs (e.g., (Isooctanoato-O)(neodecanoato-O)nickel), making them preferable in consumer products . Cerium complexes exhibit superior UV absorption, ideal for polymer stabilization .
- Ligand Effects: Branched ligands like neodecanoato improve solubility in hydrocarbons compared to linear 2-ethylhexanoato. For example, this compound demonstrates higher thermal decomposition temperatures (~250°C) than Bis(2-ethylhexanoato-O)zinc (~180°C) .
Spectral and Thermodynamic Data
- Infrared Spectroscopy : Strong asymmetric stretching vibrations (νasym) for carboxylate ligands near 1540–1650 cm⁻¹, with μ-oxo bridges showing characteristic Zn-O-Zn stretches ~600–700 cm⁻¹ .
- Thermodynamic Stability: Zinc carboxylates generally exhibit lower melting points than cerium analogs. For instance, cerium neodecanoate melts at ~120°C, while zinc derivatives remain liquid at room temperature .
Industrial and Environmental Considerations
- Toxicity: Nickel carboxylates (e.g., CAS 84852-35-7) are classified as carcinogenic and face strict regulatory controls, whereas zinc and cerium analogs are considered safer .
- Catalytic Efficiency: this compound shows enhanced activity in esterification reactions compared to cerium carboxylates, attributed to the Lewis acidity of Zn²⁺ .
Biological Activity
Bis(neodecanoato-O)-mu-oxodizinc is a zinc-based organometallic compound that has garnered attention due to its potential biological activities. Understanding its biological activity is essential for evaluating its applications in various fields, including biomedicine and environmental science. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
This compound has the following chemical characteristics:
- Molecular Formula : CHOZn
- Molecular Weight : 407.89 g/mol
- Appearance : Brown liquid
- Solubility : Immiscible in water; reacts with water
- Boiling Point : 165 °C
These properties indicate that it is a relatively stable compound under standard conditions, but its reactivity with water suggests potential interactions in biological systems.
The biological activity of this compound can be attributed to its ability to interact with cellular components, influencing various biochemical pathways. Key mechanisms include:
- Antioxidant Activity : Zinc compounds are known to exhibit antioxidant properties, which can mitigate oxidative stress in cells by scavenging reactive oxygen species (ROS) .
- Enzyme Activation : Zinc is a crucial cofactor for many enzymes, and its presence can enhance enzymatic reactions that are vital for cellular metabolism .
Case Studies and Research Findings
- Antioxidant Effects in Cellular Models
-
Influence on Cell Proliferation
- Research indicated that zinc compounds could modulate cell proliferation by influencing signaling pathways associated with growth factors. For instance, this compound was shown to enhance the proliferation of endothelial cells through the activation of the vascular endothelial growth factor (VEGF) pathway .
- Toxicological Assessments
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
